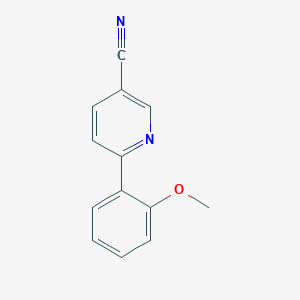

6-(2-Methoxyphenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

6-(2-methoxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14)9-15-12/h2-7,9H,1H3 |

InChI Key |

KEQBASFDBGDJLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 2 Methoxyphenyl Nicotinonitrile and Its Derivatives

Catalytic Approaches in Nicotinonitrile Synthesis

Catalysis plays a pivotal role in the modern synthesis of nicotinonitriles, offering pathways with high yields, mild reaction conditions, and enhanced reaction rates. These methods often align with the principles of green chemistry by utilizing reusable catalysts and minimizing waste.

Exploiting Multicomponent Domino Reactions

Multicomponent domino reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures like nicotinonitriles from simple starting materials in a single step. nih.govnih.gov These reactions, also known as cascade reactions, involve a sequence of intramolecular and intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all without isolating intermediates. nih.gov This approach is highly atom-efficient and streamlines the synthetic process, avoiding the need for multiple purification steps.

The synthesis of 2,4,6-trisubstituted nicotinonitriles can be achieved through a four-component reaction involving an appropriate ketone, an aldehyde, a nitrile source like malononitrile (B47326), and a nitrogen source such as ammonium (B1175870) acetate (B1210297). nih.gov For instance, the reaction between aryl aldehydes, malononitrile, acetophenones, and ammonium acetate proceeds through a series of steps including the formation of an arylidene malononitrile and an enamine intermediate, followed by a Michael addition, cyclization, and aromatization to yield the final 2-amino-3-cyanopyridine (B104079) product. nih.gov The use of ionic liquids as a green medium can further enhance the efficiency and environmental friendliness of these domino reactions. chemrevlett.com

Role of Ammonium Acetate in Condensation Reactions

Ammonium acetate (NH₄OAc) is a versatile and crucial reagent in the synthesis of nitrogen-containing heterocycles, including nicotinonitriles and related compounds like 1,3,5-triazines and imidazoles. caribjscitech.comechemcom.com It frequently serves a dual role, acting as both the nitrogen source required for the formation of the pyridine (B92270) ring and as a catalyst. echemcom.com

In many multi-component reactions, ammonium acetate provides the ammonia (B1221849) necessary for the condensation and cyclization steps. nih.govscielo.org.mx Beyond being a mere reagent, it can also facilitate the reaction catalytically. It is believed that during the reaction, ammonium acetate can partially decompose into ammonia and acetic acid. echemcom.com The in situ generated acetic acid can then catalyze key steps in the reaction sequence, such as the condensation between intermediates. echemcom.com Studies have shown that increasing the molar ratio of ammonium acetate can accelerate the reaction rate, confirming its catalytic contribution. echemcom.com This dual function makes ammonium acetate an inexpensive and effective component in the one-pot synthesis of substituted pyridines.

Application of Magnetic Deep Eutectic Solvents

In the quest for greener and more efficient chemical processes, Magnetic Deep Eutectic Solvents (MDESs) have been introduced as a novel class of heterogeneous catalysts. rsc.orgresearchgate.net MDESs are a subclass of deep eutectic solvents (DES) that contain a paramagnetic component, typically a metal chloride like iron(III) chloride (FeCl₃), cobalt(II) chloride (CoCl₂), or nickel(II) chloride (NiCl₂). mostwiedzy.plrsc.org This composition imparts magnetic properties to the solvent, allowing for its easy separation from the reaction mixture using an external magnetic field and subsequent reuse. rsc.orgresearchgate.net

These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD) and a magnetic metal salt. mostwiedzy.plrsc.org The resulting mixture often has a significantly lower melting point than its individual components and exhibits unique physicochemical properties. mostwiedzy.pl In the synthesis of nicotinonitrile hybrids, MDESs have proven to be impressive catalysts, facilitating multicomponent reactions with high yields (ranging from 65–98%), enhanced reaction rates, and mild conditions. rsc.orgresearchgate.net The reusability of the catalyst for several cycles without significant loss of activity is a key advantage of this methodology. rsc.org

Table 1: Advantages of Magnetic Deep Eutectic Solvents (MDESs) in Synthesis

| Feature | Description |

|---|---|

| High Efficiency | Catalyzes reactions to produce high yields of the desired product. rsc.org |

| Mild Conditions | Allows reactions to proceed under less harsh temperature and pressure. rsc.org |

| Reusability | The magnetic nature allows for easy separation and recycling of the catalyst. researchgate.net |

| Green Chemistry | Often biodegradable and has low toxicity, representing a sustainable alternative to conventional solvents. researchgate.net |

| Tunable Properties | Physicochemical properties can be adjusted by changing the components used for synthesis. mostwiedzy.plresearchgate.net |

Cooperative Vinylogous Anomeric-Based Oxidation Strategies

A novel and sophisticated mechanistic approach employed in the synthesis of certain pyridine derivatives is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO). researchgate.net This strategy is an extension of the anomeric effect, which describes stereoelectronic interactions involving heteroatoms. The CVABO mechanism facilitates the oxidation of a molecule to form the final aromatic pyridine ring without the need for an external oxidizing agent. researchgate.net

The process involves the interaction of lone pair electrons on a nitrogen atom with the anti-bonding orbitals of an adjacent C-H bond (nN → σ*C-H). This interaction weakens the C-H bond, facilitating its cleavage and leading to the oxidation of the dihydro-intermediate to the aromatic pyridine. The CVABO concept has been proposed as the final mechanistic step in the synthesis of new pyridine and 1,2,3-triazole-nicotinonitrile hybrids, particularly in reactions catalyzed by ionic liquids or MDESs. rsc.orgnih.gov This intrinsic oxidation pathway represents an elegant and efficient method for aromatization under mild conditions. nih.gov

Precursor-Based Synthetic Routes

Precursor-based strategies involve the initial synthesis of a key intermediate, which is then converted into the target molecule. This approach allows for a modular assembly of the final structure and is particularly useful for creating libraries of related compounds.

Chalcone (B49325) Derivatives as Key Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent intermediates in the synthesis of a vast array of heterocyclic compounds, including flavonoids and pyridines. nih.govscienceopen.com They are characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. nih.gov The synthesis of 6-(2-Methoxyphenyl)nicotinonitrile can be strategically approached using a chalcone derivative as a key precursor.

The required chalcone intermediate, specifically 1-(2-methoxyphenyl)-3-aryl-prop-2-en-1-one, is typically synthesized via the Claisen-Schmidt condensation reaction. pensoft.netresearchgate.net This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. researchgate.net For the target compound, this would involve reacting 2-methoxyacetophenone (B1211565) with a suitable aldehyde.

Once the chalcone precursor is formed, it serves as the backbone for constructing the nicotinonitrile ring. The subsequent reaction typically involves a multi-component cyclocondensation. The α,β-unsaturated carbonyl system of the chalcone acts as a Michael acceptor for a nucleophile. In the synthesis of the related 2-amino-3-cyanopyridine scaffold, an intermediate formed from a ketone and an aldehyde (a chalcone-like structure) reacts with malononitrile and ammonium acetate to undergo cyclization and form the final substituted pyridine ring. nih.gov This method highlights the importance of chalcones as versatile building blocks in the synthesis of complex molecules like this compound. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Acetophenone |

| Aldehyde |

| Ammonia |

| Ammonium Acetate |

| Aryl Aldehyde |

| Benzil |

| Benzaldehyde |

| Choline Chloride |

| Cobalt(II) Chloride |

| 2-amino-3-cyanopyridine |

| 1-(2-methoxyphenyl)-3-aryl-prop-2-en-1-one |

| 1,3,5-triazine |

| 1,3-diaryl-2-propen-1-one |

| (2E)-1-(2-methoxyphenyl)-3-phenyl-2-propen-1-one |

| 2-methoxyacetophenone |

| Iron(III) Chloride |

| Imidazole |

| Malononitrile |

| Nickel(II) Chloride |

| Pyridine |

| 2,4,6-trisubstituted nicotinonitrile |

Utilizing Malononitrile in Cyclization Reactions

Malononitrile is a key and versatile C3 building block in the synthesis of a wide array of carbocyclic and heterocyclic compounds, including highly substituted nicotinonitriles. Its activated methylene (B1212753) group readily participates in condensation and cyclization reactions.

One of the most common and efficient methods for synthesizing the nicotinonitrile core involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile in the presence of a catalyst, typically ammonium acetate, in a suitable solvent like ethanol. researchgate.net This reaction proceeds via a series of steps including a Michael addition, cyclization, and subsequent aromatization through oxidation or elimination to afford the corresponding 2-amino-3-cyanopyridine derivatives. researchgate.net By selecting an appropriately substituted chalcone, such as one bearing a 2-methoxyphenyl group, this method can be directly applied to synthesize compounds like this compound.

Another powerful strategy is the one-pot, multi-component reaction (MCR). researchgate.net This approach combines multiple reactants, such as an aldehyde, a ketone, malononitrile, and an ammonium source (like ammonium acetate), in a single reaction vessel to construct complex molecules in a highly convergent and atom-economical fashion. researchgate.netnih.gov For instance, the condensation of an appropriate aldehyde, an acetophenone derivative, and malononitrile can yield highly substituted nicotinonitriles. nih.gov The use of various catalysts, including basic catalysts like piperidine (B6355638) or triethylamine, can facilitate these transformations. researchgate.netresearchgate.net

The reaction conditions and the nature of the reactants and catalysts significantly influence the outcome and yield of these cyclization reactions.

Table 1: Examples of Nicotinonitrile Synthesis Utilizing Malononitrile

| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chalcones, Malononitrile | Ammonium Acetate, Ethanol | 2-Amino-3-cyanopyridines | An efficient route for synthesizing 2-amino-3-cyanopyridine derivatives. researchgate.net | researchgate.net |

| Aldehydes, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free | Highly substituted pyridines | A one-pot, multi-component reaction with high purity and excellent yields. researchgate.net | researchgate.net |

| Alkylidene malononitriles | Vilsmeier reagent (POCl₃, DMF) | 2-Chloronicotinonitriles | The iminoalkylated intermediate undergoes cyclization to yield the product. researchgate.net | researchgate.net |

| Aryl aldehydes, Malononitrile | NiCu@MWCNT nanohybrids, H₂O/CH₃OH | Benzylidenemalononitrile derivatives | A Knoevenagel condensation with a reusable heterogeneous catalyst under mild conditions. nih.gov | nih.gov |

Derivatization from Pyridinones and Related Structures

Pyridinone scaffolds, specifically 2-oxo-1,2-dihydropyridine-3-carbonitriles, serve as valuable and versatile synthons for the preparation of various functionalized nicotinonitriles. acs.org These pyridone intermediates can be synthesized through one-pot multicomponent reactions, for example, by condensing an aldehyde, an active methylene compound like ethyl cyanoacetate, and an enone in the presence of ammonium acetate. acs.org

Once the pyridone ring is formed, the carbonyl group at the 2-position can be readily converted into other functional groups. A common and crucial transformation is the chlorination of the 2-oxo group to afford a 2-chloronicotinonitrile derivative. acs.org This is typically achieved using potent chlorinating agents such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). acs.org

The resulting 2-chloronicotinonitriles are highly reactive intermediates. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. For example, reaction with various amines (primary, secondary, or hydrazine) leads to the corresponding 2-amino or 2-hydrazinyl nicotinonitrile derivatives. acs.orgmdpi.com This strategy provides a powerful tool for creating a library of nicotinonitrile compounds with diverse functionalities, starting from a common pyridone precursor.

Table 2: Derivatization of Pyridinone Intermediates

| Starting Material | Reagents | Intermediate/Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | POCl₃ / PCl₅ | 2-Chloronicotinonitrile | Chlorination | acs.org |

| 2-Chloronicotinonitrile | Hydrazine (B178648) Hydrate (B1144303) | 2-Hydrazinylnicotinonitrile | Nucleophilic Substitution | acs.org |

| 2-Chloronicotinonitrile | n-Octyl amine | 2-(Octylamino)nicotinonitrile | Nucleophilic Substitution | acs.org |

| 2-Chloronicotinonitrile | Malononitrile, Triethylamine | 2-(Dicyanomethyl)nicotinonitrile | Nucleophilic Displacement | mdpi.com |

Regioselective Synthesis of Substituted Nicotinonitriles

One powerful strategy for achieving regioselectivity is through directed ortho-metalation (DoM). This involves the deprotonation of a pyridine ring at a specific position directed by a functional group. Although direct examples for this compound are not detailed, the principle has been demonstrated on related structures like nicotine, where deprotonation can be selectively directed to the C-2 or C-6 positions of the pyridine ring, allowing for the introduction of various functional groups with high precision. nih.gov

Another important approach involves the regioselective nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridine rings. For instance, in pyridines bearing multiple leaving groups, such as dihalopyridines, the substitution can occur selectively at one position over another. The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile dimer has been shown to proceed regioselectively, with the substitution of the chlorine atom occurring exclusively at the C-6 position, without affecting the chlorine at C-2. researchgate.net This selectivity is governed by the electronic and steric environment of the reaction centers. Such methodologies are invaluable for the controlled, stepwise construction of highly substituted nicotinonitrile derivatives.

Green Chemistry Principles in Nicotinonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inraijmr.com In the synthesis of nicotinonitriles, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies.

Key green chemistry approaches in this field include:

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is paramount. Nanomagnetic metal-organic frameworks (MOFs) have been employed for the synthesis of nicotinonitrile derivatives. nih.gov These catalysts offer high efficiency, easy separation from the reaction mixture using an external magnet, and potential for recycling, which minimizes waste. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, or "neat," reduces the environmental impact associated with solvent use, disposal, and toxicity. encyclopedia.pub Several methods for nicotinonitrile synthesis, often facilitated by microwave irradiation or grinding techniques, have been developed to run without a solvent, leading to cleaner reactions and simpler workups. researchgate.netencyclopedia.pub

Alternative Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is preferred. Water or ethanol/water mixtures are increasingly used as reaction media for the synthesis of related heterocyclic systems, such as tetrahydrobenzo[b]pyrans, from malononitrile. organic-chemistry.orgnih.gov

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they increase synthetic efficiency by combining several steps into one pot, which reduces energy consumption, solvent use, and waste generation. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, thereby saving energy and often improving product yields. encyclopedia.pub

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible. rsc.org

Chemical Reactivity and Functional Group Transformations

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile (cyano) group is a key functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxamide. The reaction typically proceeds via the formation of an amide intermediate. For instance, controlled hydrolysis can stop at the amide stage, producing 6-(2-Methoxyphenyl)nicotinamide. This transformation is often achieved using aqueous ammonia (B1221849) at elevated temperatures. google.com More vigorous hydrolysis with strong acids or bases will lead to the formation of the corresponding 6-(2-Methoxyphenyl)nicotinic acid. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) is typically required for this transformation, converting the nitrile into an aminomethyl group. masterorganicchemistry.comlibretexts.org The resulting compound, [6-(2-Methoxyphenyl)pyridin-3-yl]methanamine, introduces a basic primary amine function that can be used for further derivatization. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. numberanalytics.comnumberanalytics.com

| Reaction | Reagent/Conditions | Product |

| Partial Hydrolysis | Aqueous NH₃, Heat | 6-(2-Methoxyphenyl)nicotinamide |

| Full Hydrolysis | Strong Acid/Base, H₂O, Heat | 6-(2-Methoxyphenyl)nicotinic acid |

| Reduction | 1. LiAlH₄, Ether/THF 2. H₂O workup | [6-(2-Methoxyphenyl)pyridin-3-yl]methanamine |

Derivatization at the Pyridine (B92270) Core

The pyridine ring of 6-(2-Methoxyphenyl)nicotinonitrile can be functionalized to introduce new substituents, which in turn can serve as handles for further chemical modifications. A common strategy involves the synthesis of 2-amino or 2-alkoxy nicotinonitrile derivatives. researchgate.networldnewsnaturalsciences.comresearchgate.net

For example, 2-amino-6-(2-methoxyphenyl)nicotinonitrile derivatives can be synthesized from the corresponding chalcones by reacting them with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). mdpi.comnih.gov Similarly, reacting the chalcone (B49325) precursor with malononitrile in the presence of sodium methoxide (B1231860) yields 2-methoxy-6-(2-methoxyphenyl)nicotinonitrile analogues. researchgate.netresearchgate.netresearchgate.net

A particularly useful transformation is the conversion to a 2-chloro derivative. This is often accomplished by first preparing the corresponding 2-pyridone, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-chloronicotinonitrile. nih.govyoutube.com This chloro-derivative is an excellent electrophile for nucleophilic aromatic substitution, allowing for the introduction of various nitrogen, oxygen, or sulfur nucleophiles at the C2-position of the pyridine ring. acs.orgyoutube.com

| Precursor Type | Reagents | Product |

| Chalcone | Malononitrile, Ammonium Acetate | 2-Amino-6-(2-methoxyphenyl)nicotinonitrile derivative |

| Chalcone | Malononitrile, Sodium Methoxide | 2-Methoxy-6-(2-methoxyphenyl)nicotinonitrile derivative |

| 2-Pyridone | POCl₃ / PCl₅ | 2-Chloro-6-(2-methoxyphenyl)nicotinonitrile |

| 2-Chloro derivative | Amines (e.g., n-octylamine) | 2-(Alkylamino)-6-(2-methoxyphenyl)nicotinonitrile |

Transformations of the Methoxyphenyl Moiety

The methoxy (B1213986) group on the phenyl ring is generally stable, but it can be cleaved to reveal a phenolic hydroxyl group. This O-demethylation is a crucial transformation for creating derivatives with different solubility, polarity, and biological activity profiles. chem-station.com

Several reagents are known to effectively cleave aryl methyl ethers. chemicalforums.com Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for this purpose, typically used at low temperatures in a solvent like dichloromethane. chem-station.com Another strong Lewis acid, aluminum chloride (AlCl₃), can also be used, often requiring heat. chem-station.comnih.gov Additionally, strong Brønsted acids such as 47% hydrobromic acid (HBr) can achieve demethylation, usually at high temperatures. chem-station.com The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For this compound, a mild and selective method would be necessary to avoid unwanted reactions at the nitrile or pyridine functionalities. researchgate.netchemrxiv.orgrsc.org

| Reagent | Typical Conditions | Product Moiety |

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | 2-(5-Cyanopyridin-2-yl)phenol |

| Aluminum Chloride (AlCl₃) | Dichloromethane, Heat | 2-(5-Cyanopyridin-2-yl)phenol |

| Hydrobromic Acid (HBr) | 47% aq. solution, Heat (~130°C) | 2-(5-Cyanopyridin-2-yl)phenol |

Formation of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)

A significant area of research involving nicotinonitrile derivatives is their use as scaffolds for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These structures are of great interest in medicinal chemistry. The synthesis typically begins with a 2-aminonicotinonitrile derivative, which can be prepared as described in section 3.2.

The 2-aminonicotinonitrile undergoes cyclocondensation with various one-carbon electrophiles. For example, heating with formamide (B127407) or triethyl orthoformate can lead to the formation of the pyrimidine (B1678525) ring. The intramolecular Thorpe-Ziegler reaction is another powerful method for forming cyclic structures. ambeed.comwikipedia.orgbuchler-gmbh.com This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enamino-nitrile, which can then be hydrolyzed to a cyclic ketone, serving as a precursor to fused systems. lscollege.ac.inchem-station.com For example, introducing a nitrile-containing side chain at the C2-amino group of a modified this compound could enable a Thorpe-Ziegler cyclization to build the fused pyrimidine ring.

Introduction of Novel Functional Groups via Post-Synthetic Modification

Post-synthetic modification refers to the chemical transformation of a functional group that has already been installed on the core structure. This allows for the diversification of a common intermediate into a library of related compounds.

The 2-chloronicotinonitrile derivative mentioned in section 3.2 is an excellent substrate for such modifications. nih.gov Reaction with hydrazine (B178648) hydrate (B1144303) can produce a 2-hydrazinylnicotinonitrile intermediate. This hydrazinyl group is highly reactive and can be used to construct further heterocyclic rings, such as triazolopyridines, by reacting with appropriate electrophiles. acs.org

Furthermore, introducing a side chain with a terminal nitrile can lead to the formation of furo[2,3-b]pyridine (B1315467) derivatives through an intramolecular Thorpe-Ziegler cyclization. nih.gov This demonstrates how functionalization of the pyridine core opens pathways to diverse and complex fused ring systems. The introduction of lipophilic groups or amide functionalities at the 2-amino position has also been explored to modulate the properties of the final compounds. acs.org

Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the molecular structure of 6-(2-Methoxyphenyl)nicotinonitrile by identifying the chemical environment of each proton. Although specific spectral data for the title compound is not widely available in the provided search results, related structures offer insights into the expected proton signals. For instance, in similar pyridine (B92270) derivatives, aromatic protons typically appear as multiplets in the downfield region of the spectrum. The methoxy (B1213986) group protons would be expected to produce a sharp singlet, also in the downfield region.

Table 1: Representative ¹H NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| 2-(2-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 8.74–8.66 | m | Pyridine-H |

| 7.80 | d | Aromatic-H | ||

| 7.75 | dd | Aromatic-H | ||

| 7.69 | td | Aromatic-H | ||

| 7.41–7.33 | m | Aromatic-H | ||

| 7.23–7.23 | m | Aromatic-H | ||

| 7.08 | td | Aromatic-H | ||

| 7.00 | d | Aromatic-H | ||

| 3.84 | s | -OCH₃ | ||

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile mdpi.com | CDCl₃ | 7.09–7.25 | s | H-5 (nicotinonitrile) |

| 5.30–5.38 | s (broad) | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. While specific data for this exact compound is limited in the search results, analysis of analogous compounds allows for the prediction of its carbon skeleton.

For example, the ¹³C NMR spectrum of 2-(2-Methoxyphenyl)pyridine in CDCl₃ shows distinct signals for each carbon atom. The carbon of the pyridine ring attached to the methoxyphenyl group and the carbon of the methoxy group appear at δ 156.8 ppm and δ 55.5 ppm, respectively. rsc.org Other aromatic carbons resonate in the typical range of δ 111.2 to 156.0 ppm. rsc.org In another related compound, 4-(2-Methoxyphenyl)-2,6-diphenylpyrimidine, the carbon attached to the oxygen of the methoxy group is observed at δ 158.06 ppm, and the methoxy carbon itself is at δ 55.76 ppm. nih.gov These values are characteristic and help in assigning the carbon signals in similar structures.

Table 2: Representative ¹³C NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-(2-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 |

| 4-(2-Methoxyphenyl)-2,6-diphenylpyrimidine nih.gov | CDCl₃ | 164.20, 163.60, 163.40, 158.06, 138.39, 137.91, 131.49, 131.33, 130.46, 130.36, 128.81 (2C), 128.36 (2C), 128.33 (2C), 127.34, 126.98 (2C), 121.17, 115.39, 111.60, 55.76 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the nitrile (C≡N) and the methoxy (C-O) groups, along with the aromatic C-H and C=C bonds.

The characteristic stretching vibration for the nitrile group is typically observed in the range of 2200-2260 cm⁻¹. In related nicotinonitrile derivatives, this peak is consistently reported. For example, in 2-amino-4,6-diphenylnicotinonitriles, the C≡N stretch appears around 2207 cm⁻¹. mdpi.com Similarly, in certain 5,6,7,8-tetrahydroisoquinolines containing a nitrile group, this vibration is seen at 2214-2221 cm⁻¹. nih.gov The C-O stretching vibrations of the methoxy group are expected in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | C≡N | 2207 | mdpi.com |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | C≡N | 2221 | nih.gov |

| N-(4-((4-Cyano-6-hydroxy-1,6-dimethyl-8-(3-nitrophenyl)-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolin-7-yl)acetyl)phenyl)acetamide | C≡N | 2215 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*.

Studies on similar nicotinonitrile derivatives show strong absorption in the UV region. For instance, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile exhibits a maximum absorption wavelength (λmax) at 332 nm in DMSO, which is attributed to π → π* electronic transitions. researchgate.net Another related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, also shows significant absorption and fluorescence properties. nih.gov The fluorescence emission spectra of 2-amino-4,6-diphenylnicotinonitriles show bands in the range of 394−427 nm, corresponding to π−π* transitions. mdpi.com These findings suggest that this compound would also display characteristic UV-Vis absorption bands related to its extended π-conjugated system.

Table 4: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | DMSO | 332 | researchgate.net |

| 2-Amino-4,6-diphenylnicotinonitriles | Toluene, THF, DCM, DMSO, Methanol | 299-325 (n-π), 394-427 (π-π) | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition. While direct mass spectral data for the title compound is not available in the provided results, data for analogous compounds illustrates the expected fragmentation. For example, the HRMS of 4-(2-Methoxyphenyl)-2,6-diphenylpyrimidine showed a protonated molecular ion [M+H]⁺ at m/z 339.1500, which is very close to the calculated value of 339.1492. nih.gov The mass spectra of 2-amino-4,6-diphenylnicotinonitriles also show the protonated molecular ions. mdpi.com The fragmentation patterns of these compounds can provide valuable structural information.

Table 5: High-Resolution Mass Spectrometry Data for a Related Compound

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-(2-Methoxyphenyl)-2,6-diphenylpyrimidine | ESI | 339.1492 | 339.1500 | nih.gov |

Single Crystal X-ray Diffraction (XRD) Analysis

Although a crystal structure for this compound itself was not found in the search results, XRD studies on closely related compounds provide valuable insights into the likely structural features. For example, the crystal structure of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been determined, revealing a monoclinic crystal system with the P2₁/c space group. researchgate.net In the structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the pyridine ring is not coplanar with the attached phenyl rings. researchgate.net Similarly, the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde shows that the imidazo[1,2-a]pyridine (B132010) system is nearly planar, but the methoxyphenyl ring is twisted with respect to this plane. researchgate.net These studies suggest that in this compound, there would likely be a dihedral angle between the pyridine and the 2-methoxyphenyl rings due to steric hindrance. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N or π-π stacking interactions. researchgate.net

Based on a thorough review of the available scientific literature, a detailed crystallographic and spectroscopic analysis for the specific chemical compound This compound could not be compiled.

The search for primary sources containing single-crystal X-ray diffraction data, which is essential for determining the precise three-dimensional arrangement of atoms and molecules, did not yield any specific studies for this compound. As a result, critical information required to fulfill the requested article structure is unavailable.

This includes:

Intermolecular Interactions in Crystal Packing:Specific intermolecular interactions, such as hydrogen bonding, π-π stacking, or C-H...π interactions, which dictate how the molecules are arranged in a solid state, remain uncharacterized as no crystal structure has been reported in the searched literature.

While crystallographic studies for structurally related but different nicotinonitrile derivatives exist nih.govnih.govresearchgate.net, the explicit focus on "this compound" prevents the inclusion of data from these other compounds. Therefore, no data tables or detailed findings on its specific crystallographic and spectroscopic properties can be presented at this time.

Based on a comprehensive search of available scientific literature, a dedicated computational and theoretical analysis for the specific chemical compound This compound , as requested by the detailed outline, could not be located.

Therefore, it is not possible to generate an article with the required scientifically accurate data tables and detailed research findings for the specified sections and subsections, as the primary research for this particular molecule does not appear to be publicly available. Fulfilling the request would necessitate data that is not present in the accessible scientific domain.

Computational Chemistry and Theoretical Studies

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Reduced Density Gradient (RDG) Function for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. It is a valuable tool for identifying and visualizing non-covalent interactions (NCIs) within a molecule and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are fundamental to molecular conformation and crystal packing.

An RDG analysis for 6-(2-Methoxyphenyl)nicotinonitrile would involve plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This would generate a 3D map of the molecule, with different types of non-covalent interactions represented by distinct colors. For instance, strong attractive interactions like hydrogen bonds would appear as blue regions, weaker van der Waals interactions as green, and steric repulsions as red. This visualization would allow for a detailed understanding of the intramolecular forces that govern the spatial arrangement of the methoxyphenyl and nicotinonitrile moieties.

A representative table of what RDG analysis could reveal is shown below. Please note this is a hypothetical representation.

| Type of Non-Covalent Interaction | Predicted Location in this compound |

| van der Waals Interactions | Between the phenyl ring and the pyridine (B92270) ring |

| Steric Repulsion | Between the methoxy (B1213986) group and the nitrile group |

| Hydrogen Bonds (if applicable) | Potential for weak C-H···N or C-H···O interactions |

Energy Framework Computations for Crystal Stability

Energy framework computations are used to quantify the intermolecular interaction energies within a crystal lattice. This analysis provides a quantitative measure of the stability of the crystalline form of a compound. The method involves calculating the interaction energies between a central molecule and its surrounding neighbors and then decomposing these energies into their electrostatic, polarization, dispersion, and repulsion components.

For this compound, this analysis would reveal the dominant forces holding the molecules together in the solid state. By visualizing these interactions as a framework of cylinders connecting the centroids of interacting molecules, one can gain a clear picture of the packing topology and the relative strengths of different intermolecular interactions. This is crucial for understanding the physical properties of the material, such as its melting point and solubility.

A hypothetical breakdown of interaction energies for this compound is presented in the table below.

| Energy Component | Hypothetical Contribution (kJ/mol) |

| Electrostatic | -50 |

| Polarization | -25 |

| Dispersion | -100 |

| Repulsion | +75 |

| Total Interaction Energy | -100 |

Aromaticity Indices and Electron Density Distributions

Aromaticity is a key concept in organic chemistry, and various indices have been developed to quantify it. For the pyridine and phenyl rings in this compound, indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird index could be calculated. These indices are based on bond lengths and provide a measure of the degree of cyclic delocalization of π-electrons.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a color-coded representation of the charge distribution on the molecular surface. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack.

The following table provides hypothetical aromaticity indices for the rings in this compound.

| Ring | HOMA Index (Hypothetical) | BIRD Index (Hypothetical) |

| Phenyl Ring | 0.95 | 0.85 |

| Pyridine Ring | 0.80 | 0.70 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is used to predict UV-Vis absorption spectra, as well as the energies and characteristics of electronic transitions.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis would also identify the nature of the electronic transitions, for example, whether they are localized on one of the aromatic rings or involve charge transfer between the methoxyphenyl and nicotinonitrile parts of the molecule. This information is invaluable for understanding the photophysical properties of the compound and its potential applications in areas such as organic electronics.

A hypothetical summary of TD-DFT results for this compound is shown below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.45 | HOMO → LUMO |

| S0 → S2 | 280 | 0.20 | HOMO-1 → LUMO |

Photophysical Properties and Luminescent Applications

Nicotinonitrile derivatives are noted for their distinctive photophysical properties, which are being explored for applications in nonlinear optics, liquid crystal technologies, and as fluorescent probes. nih.gov The specific arrangement of aromatic rings and functional groups in 6-(2-Methoxyphenyl)nicotinonitrile gives rise to its unique luminescent behavior.

Absorption and Emission Characteristics

The interaction of this compound with light is characterized by its absorption and emission spectra, which are influenced by the surrounding solvent environment.

The photophysical properties of nicotinonitrile derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, a study on the related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, demonstrated a positive solvatochromic effect, where the emission wavelength shifts as the solvent polarity changes from non-polar to polar. nih.gov This suggests that the excited state of these molecules is more polar than the ground state.

In a comprehensive study of 2-amino-4,6-diphenylnicotinonitriles, the choice of solvent was shown to have a significant impact on their fluorescence behavior. mdpi.com Specifically, a noticeable red shift (a shift to longer wavelengths) in the emission spectra was observed in more polar solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com This is attributed to the stabilization of the polar excited state by the polar solvent molecules. mdpi.com While direct experimental data for this compound is not available, it is reasonable to infer a similar solvent-dependent behavior.

Table 1: Emission Maxima (λem) of a Related Compound, 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, in Various Solvents

| Solvent | Emission Maxima (λem) in nm (Experimental) | Emission Maxima (λem) in nm (TD-DFT Calculated) |

| Toluene | 412 | 320 / 412 |

| THF | 415 | 322 / 418 |

| DCM | 421 | 323 / 422 |

| DMSO | 427 | 325 / 427 |

| Methanol | 426 | 325 / 427 |

Data from a study on 2-amino-4,6-diphenylnicotinonitriles, where compound 6 is 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile. mdpi.com This table illustrates the solvatochromic effect.

The absorption of light by organic molecules like this compound involves the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key transitions are typically n-π* (an electron from a non-bonding orbital to an anti-bonding π* orbital) and π-π* (an electron from a bonding π orbital to an anti-bonding π* orbital).

In a study of 2-amino-4,6-diphenylnicotinonitriles, the fluorescence emission spectra exhibited two distinct bands. mdpi.com The band in the shorter wavelength region (around 309-325 nm) was assigned to the n–π* electron transition, while the band in the longer wavelength region (around 408-427 nm) was attributed to the π–π* electron transition, which is associated with charge transfer emission. mdpi.com The n→π* transition is generally less intense than the π→π* transition. eurjchem.com

Charge Transfer Emission Mechanisms

The emission of light from many fluorescent molecules, including nicotinonitrile derivatives, often involves an intramolecular charge transfer (ICT) process. In the excited state, there is a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part.

For 2-amino-4,6-diphenylnicotinonitriles, the emission in the 408-427 nm range is consistent with a π–π* electron transition arising from charge transfer. mdpi.com Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have supported this, showing that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are involved in this transition, leading to charge transfer. mdpi.com A low energy gap between the HOMO and LUMO in these molecules indicates a potential for charge transfer interactions. tandfonline.com

Fluorescence Studies

The fluorescence properties of this compound are central to its potential applications in materials science.

Blue Light Emitting Properties

Several studies on nicotinonitrile derivatives have highlighted their propensity to emit light in the blue region of the visible spectrum. For example, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile exhibits strong blue fluorescence with an emission maximum at 437 nm when excited at 332 nm. researchgate.net Another related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, is also described as a potential blue light-emitting material. nih.gov Furthermore, a study on 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile reported greenish-blue fluorescence. researchgate.net Given these findings, it is highly probable that this compound also functions as a blue light emitter.

Table 2: Blue Light Emission Data for Related Nicotinonitrile Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 | 437 |

| 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile | Not specified | Blue emission |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | 365 | 476 (greenish-blue) |

This table compiles data from various studies on related nicotinonitrile derivatives. nih.govresearchgate.netresearchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While the AIE phenomenon has been observed in various classes of organic molecules, there is currently a lack of specific research demonstrating AIE characteristics in this compound or its close derivatives. However, the general principle of AIE could potentially be applicable to nicotinonitrile systems, warranting further investigation into this area.

Mechanochromism and Environment-Sensitive Fluorophores

While direct studies on the mechanochromism of this compound are not extensively documented, related compounds with similar cyanostilbene-like structures are known to exhibit changes in their fluorescent properties in response to mechanical stimuli such as grinding or shearing. semanticscholar.org This phenomenon, known as mechanochromic luminescence, arises from alterations in the molecular packing and intermolecular interactions in the solid state.

A more thoroughly investigated property of this compound class is their behavior as environment-sensitive fluorophores. The fluorescence of these molecules often displays a marked dependence on the polarity of their surrounding environment, a characteristic known as solvatochromism. nih.govmdpi.com

For instance, studies on structurally similar 2-amino-4,6-diphenylnicotinonitriles (APNs) show that their fluorescence emission maxima shift significantly with changes in solvent polarity. mdpi.com This sensitivity is attributed to the change in the dipole moment of the molecule upon photoexcitation. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. semanticscholar.org

One related derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was observed to exhibit a positive solvatochromic effect, where the emission wavelength increases with increasing solvent polarity. nih.gov Similarly, various APNs demonstrate distinct shifts in their emission wavelengths across a range of solvents, highlighting their potential as fluorescent sensors. mdpi.com

Table 1: Solvent-Dependent Fluorescence Emission of 2-Amino-4,6-diphenylnicotinonitrile Derivatives This table illustrates the influence of the solvent environment on the fluorescence properties of related nicotinonitrile compounds.

| Compound | Solvent | Emission Maxima (nm) |

| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | Toluene | 394 |

| THF | 403 | |

| DCM | 404 | |

| DMSO | 413 | |

| Methanol | 414 | |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Toluene | 400 |

| THF | 418 | |

| DCM | 420 | |

| DMSO | 427 | |

| Methanol | 427 | |

| Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com |

This pronounced sensitivity to the local environment makes these fluorophores valuable tools for probing the polarity of micro-environments, such as in biological systems or polymer matrices. nih.govresearchgate.net

Potential in Optoelectronic Devices

The unique luminescent and electronic properties of nicotinonitrile derivatives position them as strong candidates for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The molecular design, which often incorporates donor and acceptor moieties, facilitates intramolecular charge transfer, a key process in electroluminescence. researchgate.net

Research on related luminescent pyridine (B92270) derivatives has demonstrated their viability as emitters in OLEDs. researchgate.net The ability to tune the emission color by modifying the chemical structure allows for the creation of materials that can emit across the visible spectrum. For example, a derivative, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, emits strong blue fluorescence, a color that is highly sought after for display and lighting applications. researchgate.net The ordered, lamellar packing observed in the crystal structure of some of these compounds is also advantageous, suggesting they could be effective as electron transport materials in such devices. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for technologies like frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. The donor-pi-acceptor structure inherent in many 6-phenylnicotinonitrile (B3023628) derivatives makes them promising NLO-phores.

Studies on related organic radical molecules have highlighted the potential for high second-order NLO responses. researchgate.net The investigation of nicotinonitriles has confirmed their NLO properties, which are crucial for applications like second-harmonic generation (SHG). researchgate.net

The NLO characteristics of these compounds, such as the non-linear refractive index (n₂) and non-linear absorption coefficient (β), can be measured using techniques like the Z-scan method. For example, a study on 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b] researchgate.netresearchgate.netresearchgate.nettriazine-7,9-dicarbonitrile, a compound with a related heterocyclic core, demonstrated wavelength-dependent NLO properties. scholaris.ca At a wavelength of 532 nm, the material exhibited a switch from saturable absorption (SA) at lower intensities to reverse saturable absorption (RSA) at higher intensities. scholaris.ca Such behavior is critical for developing optical limiting devices that protect sensors and eyes from high-intensity laser beams.

Table 2: Wavelength-Dependent NLO Properties of a Related Pyridotriazine Dicarbonitrile

| Wavelength (nm) | Non-linear Refractive Index (n₂) (cm²/W) | Non-linear Absorption (β) (cm/W) |

| 405 | -1.4 x 10⁻⁷ | 0.9 x 10⁻² |

| 532 | -1.1 x 10⁻⁷ | -1.8 x 10⁻³ (SA) to 0.4 x 10⁻³ (RSA) |

| Data from a Z-scan analysis of 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b] researchgate.netresearchgate.netresearchgate.nettriazine-7,9-dicarbonitrile. scholaris.ca |

The investigation into the NLO properties of the broader class of nicotinonitriles indicates a promising future for this compound in the field of photonics. researchgate.netscholaris.ca

Applications in Materials Science

Fluorescent Sensors for Chemical Species

Nicotinonitrile derivatives, including 6-(2-methoxyphenyl)nicotinonitrile, are recognized for their potential as fluorescent chemosensors. researchgate.netmdpi.com These sensors are instrumental in detecting a variety of chemical species such as anions, biothiols, and biogenic amines, which are significant in biological and environmental systems. researchgate.netresearchgate.net

The functionality of these fluorescent sensors is rooted in their molecular design, which typically incorporates a binding site, a fluorophore (the light-emitting component), and a mechanism that facilitates communication between them. researchgate.net The cyano group (-C≡N) in nicotinonitriles is a key feature, known for its strong electron-withdrawing capability, compact size, and stability under UV irradiation, all of which enhance the acceptor properties of the molecule. researchgate.net This makes 3-cyanopyridines, a class to which this compound belongs, highly suitable for photoactive material applications. researchgate.net

Biothiols , such as cysteine, homocysteine, and glutathione, are crucial for numerous metabolic processes. nih.gov The development of probes for their detection is an active area of research. nih.gov Similarly, biogenic amines are important biological targets and serve as markers for food quality, indicating freshness or spoilage. researchgate.net The ability to selectively detect these molecules is of great interest to supramolecular chemists. researchgate.net

Corrosion Inhibition Mechanisms

Recent studies have highlighted the effectiveness of various organic compounds, including derivatives of nicotinonitrile, as corrosion inhibitors for metals like carbon steel and copper in corrosive environments. researchgate.netnih.govresearchgate.netnih.gov These inhibitors function by adsorbing onto the metal surface, thereby blocking active sites and mitigating the corrosive attack. nih.gov

The inhibitory action of these compounds is often attributed to the presence of heteroatoms (like nitrogen and oxygen), π-electrons, and various functional groups that facilitate strong adsorption onto the metal surface. nih.gov

Adsorption Characteristics on Metal Surfaces (Langmuir Isotherm)

The adsorption behavior of these inhibitors on metal surfaces is a critical aspect of their performance. The Langmuir adsorption isotherm is a model frequently used to describe this phenomenon. researchgate.netnih.govwikipedia.orgnih.gov This model assumes that a monolayer of the inhibitor molecules forms on the metal surface at specific, energetically equivalent sites. wikipedia.orgresearchgate.net

The adherence of the adsorption process to the Langmuir isotherm suggests a uniform, monolayer coverage of the inhibitor on the metal, which is a desirable characteristic for effective corrosion protection. researchgate.netekb.eg

Formation of Protective Layers

The adsorption of inhibitor molecules onto the metal surface leads to the formation of a protective film. nih.gov This layer acts as a physical barrier, isolating the metal from the corrosive environment and thus preventing degradation. The effectiveness of this protective layer is a key determinant of the inhibitor's efficiency.

Electrochemical Investigations of Inhibition Efficiency

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the inhibition mechanism and efficiency. researchgate.netnih.govelectrochemsci.org

Potentiodynamic polarization studies can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (corrosive agent reduction), or both reactions (mixed-type). researchgate.net EIS measurements, on the other hand, can determine the charge transfer resistance, which is inversely proportional to the corrosion rate. An increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor are indicative of effective adsorption and formation of a protective film. nih.gov

Photo-Curable and Imaging Media Applications

The unique photophysical properties of nicotinonitrile derivatives make them suitable for applications in photo-curable resins and imaging media. Their inherent fluorescence and stability under UV light are particularly advantageous in these fields. researchgate.net

Development of New Materials and Chemical Processes

The synthesis and exploration of new nicotinonitrile derivatives continue to be an active area of chemical research. researchgate.netnih.govontosight.ai The versatility of their synthesis allows for the creation of a wide array of compounds with tailored properties. These new materials hold promise for various applications, from novel nonlinear optical (NLO) materials to pharmacologically active agents. researchgate.net The ongoing research in this area is expected to unlock further potential for this compound and its related compounds in materials science and beyond. researchgate.net

Biological Activity and Molecular Mechanistic Studies

Anticancer Activity Research

The core structure of 6-(2-Methoxyphenyl)nicotinonitrile serves as a valuable scaffold for the development of potent anticancer agents. Studies have revealed its involvement in several key pathways that regulate cancer cell growth and survival.

Inhibition of Kinases (e.g., Aurora B, EGFR, HER2)

Kinase inhibition is a well-established strategy in cancer therapy, and derivatives of this compound have shown promise in this area.

Aurora B Kinase: A study focusing on novel 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, which are structurally related to this compound, identified compounds with potent inhibitory activity against Aurora B kinase. One of the most active compounds in this series demonstrated significant enzymatic inhibition of Aurora B.

EGFR and HER2: In a separate line of research, novel quinazoline (B50416) derivatives incorporating a pyridin-3-yl moiety were synthesized and evaluated for their anticancer properties. Several of these compounds exhibited potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical drivers in the development and progression of many cancers.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate intracellular signaling pathways, and their inhibition can have therapeutic effects in various diseases, including cancer. A series of 6-aryl-4-(furan-2-yl)-2-imino-1,2-dihydropyridine-3-carbonitriles, which includes the this compound structural motif, was investigated for its PDE inhibitory potential. The study revealed that these compounds exhibited selective inhibitory activity against different PDE isoforms, particularly PDE3A, PDE3B, and to a lesser extent, PDE5A.

Histone Deacetylase (HDAC1) Inhibition

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. The aforementioned novel 2-(pyridin-3-yl)-4,6-disubstituted quinazoline derivatives were also assessed for their ability to inhibit HDAC1. The results indicated that several compounds in this series displayed significant HDAC1 inhibitory activity.

Molecular Mechanisms of Action (Cell Cycle Arrest, Apoptosis Induction via Caspase/Bcl-2 Pathways)

The anticancer effects of these compounds are underpinned by their ability to interfere with fundamental cellular processes. The 2-(pyridin-3-yl)-4,6-disubstituted quinazoline derivatives were found to induce cell cycle arrest at the G2/M phase in the MCF-7 human breast cancer cell line. Furthermore, these compounds were shown to trigger programmed cell death, or apoptosis, through the intrinsic pathway. This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.

Structure-Activity Relationship (SAR) Investigations in Anticancer Series

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the series of 6-aryl-4-(furan-2-yl)-2-imino-1,2-dihydropyridine-3-carbonitriles, SAR analysis revealed that the nature and position of the substituent on the 6-aryl ring significantly influenced their PDE inhibitory activity. For instance, the presence of a methoxy (B1213986) group at the ortho-position of the phenyl ring at C6 was found to be favorable for activity.

In the case of the 2-(pyridin-3-yl)-4,6-disubstituted quinazoline derivatives, SAR studies highlighted the importance of the substitution pattern on the quinazoline ring for their anticancer and HDAC1 inhibitory activities. These investigations provide a rational basis for the design of more effective anticancer agents based on the this compound scaffold.

Antimicrobial Activity Studies

While the primary focus of research on this compound and its derivatives has been on their anticancer potential, there is a general interest in the antimicrobial properties of nicotinonitrile-containing compounds. However, specific studies dedicated to the antimicrobial activity of this compound itself are not extensively reported in the currently available scientific literature. The exploration of its potential as an antibacterial or antifungal agent remains an area for future investigation.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of nicotinonitrile derivatives has been a significant area of study. While broad studies on related compounds exist, specific data on the antibacterial activity of this compound against various Gram-positive and Gram-negative bacterial strains is not extensively detailed in the available literature. General studies on similar molecular structures suggest that the nicotinonitrile scaffold can be a key pharmacophore for antibacterial effects. However, without specific minimum inhibitory concentration (MIC) data for this compound, a definitive statement on its efficacy cannot be made.

Antifungal Efficacy

Similar to its antibacterial profile, the specific antifungal activity of this compound is not well-documented in dedicated studies. The broader class of nicotinonitriles has shown promise in possessing antifungal properties. For instance, certain derivatives have demonstrated inhibitory effects against various fungal pathogens. These findings suggest a potential for this compound, but empirical data from targeted antifungal assays are required for confirmation.

Molecular Interactions with Biological Targets

Understanding how a compound interacts with biological molecules is fundamental to elucidating its mechanism of action and potential therapeutic or toxic effects.

Enzyme Interactions and Protein Modifications

The interaction of this compound with specific enzymes and its capacity to induce protein modifications are not extensively characterized in the public domain. Structure-activity relationship (SAR) studies on related compounds often point to the ability of the nitrile group and the substituted phenyl ring to engage in various enzymatic clefts. However, direct evidence of such interactions for this compound is not available.

Receptor and Ion Channel Affinity

The affinity of this compound for specific receptors and ion channels remains an area for future investigation. While derivatives of similar compounds, such as 2-(methoxyphenyl)piperazine, have been studied for their affinity to serotonin (B10506) receptors, this cannot be directly extrapolated to this compound without specific binding assays.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Protein Binding

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in inflammatory pathways and a target for cardiovascular drug discovery. While there is significant research on inhibitors of Lp-PLA2, the binding affinity and inhibitory potential of this compound specifically against this enzyme have not been reported. The development of potent Lp-PLA2 inhibitors often involves complex molecular scaffolds, and the potential of this particular nicotinonitrile derivative in this context is yet to be determined.

Lead Molecule Identification and Drug Design Methodologies (Molecular Scaffolds)

The nicotinonitrile core is recognized as a valuable molecular scaffold in medicinal chemistry for the development of novel therapeutic agents. This framework allows for diverse chemical modifications to optimize pharmacological properties. While the general nicotinonitrile scaffold is utilized in the design of inhibitors for various targets, including kinases like c-Met and Pim-1, the specific application and development of this compound as a lead molecule are not detailed in the available research. The process of lead optimization would require extensive synthesis and screening of analogues to establish a clear structure-activity relationship.

Computational Approaches in Biological Activity Prediction

Computational methods offer a powerful lens through which to examine the potential biological effects of molecules like this compound. By simulating interactions at a molecular level, these techniques can forecast a compound's efficacy, mechanism of action, and safety profile before it is synthesized or tested in a lab.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Despite a thorough review of scientific literature, specific molecular docking studies focusing exclusively on this compound against biological targets have not been identified. While research on related nicotinonitrile derivatives shows interactions with targets like Pim-1 kinase, specific binding energy values and interaction details for this compound are not publicly available. acs.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Flexibility

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are critical for assessing the stability of a ligand-protein complex and understanding how the ligand's binding might affect the protein's flexibility and function.

Currently, there are no specific molecular dynamics simulation studies published in the scientific literature for this compound. Research has been conducted on structurally similar compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, to assess their influence on protein stability, but this data cannot be directly extrapolated to this compound. nih.gov

Computational Toxicity and Pharmacokinetic Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of computational drug discovery. These predictions help to identify compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or unacceptable toxicity.

Specific computational studies detailing the ADMET properties, such as mutagenicity, carcinogenicity, or hepatotoxicity, for this compound are not available in the reviewed literature. General computational tools and methodologies for toxicity prediction exist, but their direct application and results for this particular compound have not been published. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-Methoxyphenyl)nicotinonitrile derivatives?

The compound is typically synthesized via a condensation reaction between α,β-unsaturated ketones and malononitrile. For example, a methanolic solution of sodium methoxide (1.0 mmol) is used to deprotonate the ketone precursor, followed by the addition of malononitrile (2 mmol) under continuous stirring at room temperature. The reaction yields a precipitate, which is filtered and recrystallized for purity . Modifications in substituents (e.g., phenyl, aminophenyl) can be introduced by varying the starting ketone.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determines molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯π interactions) .

- NMR spectroscopy : Confirms structural integrity via ¹H and ¹³C chemical shifts (e.g., δ ~6.28 ppm for NH₂ protons in DMSO-d₆) .

- Melting point analysis : Validates purity (e.g., mp 251–253°C for a related nicotinonitrile derivative) .

Q. What safety protocols should be followed when handling this compound?

- Protective equipment : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 cartridges) for airborne particles and nitrile gloves to prevent dermal exposure .

- Environmental controls : Avoid drainage contamination due to potential ecotoxicity .

- Storage : Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the fluorescence properties of nicotinonitrile derivatives?

Substituents alter π-π stacking and intermolecular interactions, which modulate fluorescence. For example:

- Electron-donating groups (e.g., methoxy) enhance planarity, reducing dihedral angles (e.g., 11.50° between pyridine and aminophenyl rings) and increasing fluorescence intensity .

- Bulky groups (e.g., trifluoromethyl) disrupt crystal packing, leading to redshifted emission spectra . Computational modeling (DFT) can predict these effects by analyzing frontier molecular orbitals.

Q. How can contradictions in bioactivity data among nicotinonitrile derivatives be resolved?

- Comparative assays : Test derivatives under identical conditions (e.g., cell lines, concentrations) to isolate substituent effects .

- Structural analysis : Correlate bioactivity with crystallographic data (e.g., hydrogen-bonding patterns that enhance membrane permeability) .

- Meta-analysis : Review literature for trends (e.g., antitumor activity linked to cyano group positioning) .

Q. What methodologies optimize reaction yields for this compound synthesis?

- Catalyst screening : Tetramethylammonium chloride in dichloromethane improves electrophilic substitution efficiency (e.g., 91% yield for a chlorinated analog) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance malononitrile reactivity .

- Temperature control : Reactions at 85°C reduce byproduct formation in halogenation steps .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.